N-{2,5-DIMETHOXY-4-[(2-METHOXYACETYL)AMINO]PHENYL}BENZAMIDE
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Overview
Description
N-{2,5-DIMETHOXY-4-[(2-METHOXYACETYL)AMINO]PHENYL}BENZAMIDE is a benzamide derivative known for its diverse applications in various fields such as chemistry, biology, and medicine. Benzamides are a significant class of amide compounds widely used in medical, industrial, and biological sectors due to their versatile properties .
Preparation Methods
The synthesis of N-{2,5-DIMETHOXY-4-[(2-METHOXYACETYL)AMINO]PHENYL}BENZAMIDE typically involves starting from 2,5-dimethoxybenzoic acid or its derivatives. The synthetic route includes the following steps:
Acylation: The 2,5-dimethoxybenzoic acid is acylated with 2-methoxyacetyl chloride in the presence of a base such as pyridine to form the corresponding acylated product.
Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
N-{2,5-DIMETHOXY-4-[(2-METHOXYACETYL)AMINO]PHENYL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{2,5-DIMETHOXY-4-[(2-METHOXYACETYL)AMINO]PHENYL}BENZAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound exhibits significant biological activities, including antioxidant and antibacterial properties.
Industry: The compound is used in the production of various industrial products, including plastics and rubber.
Mechanism of Action
The mechanism of action of N-{2,5-DIMETHOXY-4-[(2-METHOXYACETYL)AMINO]PHENYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions .
Comparison with Similar Compounds
N-{2,5-DIMETHOXY-4-[(2-METHOXYACETYL)AMINO]PHENYL}BENZAMIDE can be compared with other similar benzamide derivatives, such as:
N-(4-amino-2,5-dimethoxyphenyl)benzamide: This compound also exhibits significant biological activities but differs in its specific functional groups and resulting properties.
N-{2,5-dimethoxy-4-[(methoxyacetyl)amino]phenyl}benzamide: Similar in structure but may have different reactivity and applications due to slight variations in the molecular structure.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N-[2,5-dimethoxy-4-[(2-methoxyacetyl)amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-23-11-17(21)19-13-9-16(25-3)14(10-15(13)24-2)20-18(22)12-7-5-4-6-8-12/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJFPOLFNKLZNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC(=C(C=C1OC)NC(=O)C2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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